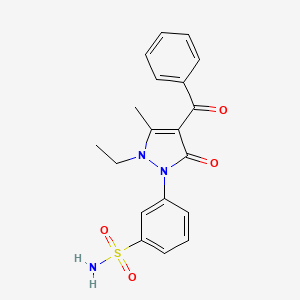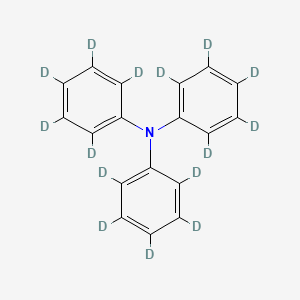
Biotin-16-UTP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-16-uridine-5’-triphosphate is a biotin-labeled nucleotide analog. It is commonly used in molecular biology for RNA labeling and detection. The biotin moiety allows for the specific binding of the labeled RNA to streptavidin or avidin, facilitating various downstream applications such as in situ hybridization, microarray hybridization, and Northern blotting .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-16-uridine-5’-triphosphate is synthesized by enzymatic incorporation of biotinylated uridine triphosphate into RNA using RNA polymerases such as T7, T3, and SP6 . The reaction typically involves the use of a linearized DNA template with a promoter recognized by the RNA polymerase, along with ATP, GTP, CTP, and biotin-16-uridine-5’-triphosphate .
Industrial Production Methods
In industrial settings, the production of biotin-16-uridine-5’-triphosphate involves large-scale enzymatic reactions under controlled conditions. The product is then purified using high-performance liquid chromatography to achieve a purity of ≥95% .
化学反应分析
Types of Reactions
Biotin-16-uridine-5’-triphosphate primarily undergoes substitution reactions where it replaces uridine triphosphate in RNA synthesis reactions . It does not typically undergo oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of biotin-16-uridine-5’-triphosphate include ATP, GTP, CTP, and a DNA template with a suitable promoter. The reaction conditions usually involve a buffer system at pH 7.5 and a temperature of 37°C .
Major Products Formed
The major product formed from the reaction is biotin-labeled RNA, which can be detected using streptavidin-conjugated reporters .
科学研究应用
Biotin-16-uridine-5’-triphosphate has a wide range of applications in scientific research:
作用机制
Biotin-16-uridine-5’-triphosphate exerts its effects by being incorporated into RNA during transcription. The biotin moiety on the nucleotide allows the labeled RNA to bind specifically to streptavidin or avidin, enabling its detection and purification . The molecular targets involved are the RNA polymerases that incorporate the biotinylated nucleotide into the RNA strand .
相似化合物的比较
Similar Compounds
Biotin-11-deoxyuridine-5’-triphosphate: Another biotin-labeled nucleotide used for DNA labeling.
Cy3-uridine-5’-triphosphate: A fluorescently labeled nucleotide used for RNA labeling.
Fluorescein-12-uridine-5’-triphosphate: Another fluorescently labeled nucleotide used for RNA labeling.
Uniqueness
Biotin-16-uridine-5’-triphosphate is unique in its ability to be efficiently incorporated into RNA by various RNA polymerases, making it a versatile tool for RNA labeling and detection . Its biotin moiety allows for high-affinity binding to streptavidin, enabling sensitive and specific detection of labeled RNA .
属性
分子式 |
C32H48Li4N7O19P3S |
|---|---|
分子量 |
987.6 g/mol |
IUPAC 名称 |
tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1 |
InChI 键 |
SMHNYQKRIFXARG-DJUJCBRMSA-J |
手性 SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)



![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)


